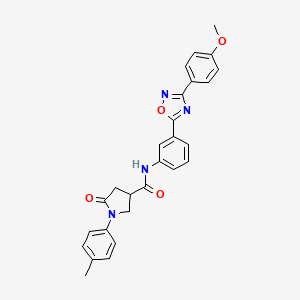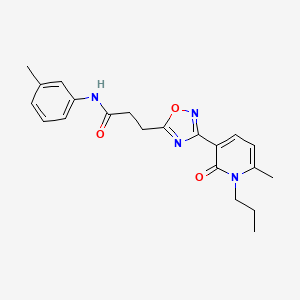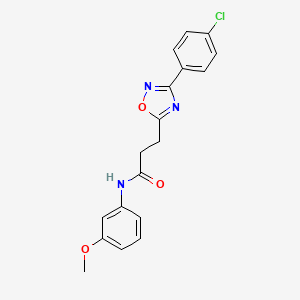
3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with specific cellular targets, leading to changes in cellular function. This compound has been shown to have a high affinity for certain proteins, which may explain its potential as a fluorescent probe.
Biochemical and Physiological Effects:
Studies have shown that 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of certain diseases. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its excellent photophysical properties. This compound has a high quantum yield and a large Stokes shift, making it an ideal candidate for fluorescence microscopy and other imaging techniques. However, one of the limitations of this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are many potential future directions for research on 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also exploring its potential as a therapeutic agent for the treatment of various diseases. Additionally, there is ongoing research into the mechanism of action of this compound, which may provide insights into its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid with isopropyl hydrazine in the presence of phosphorus oxychloride. The resulting intermediate product is then reacted with cyanogen bromide to form the final product. This synthesis method has been optimized to produce high yields of pure 3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-isopropyl-5-(4-(3-methylpiperidin-1-yl)-3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the main areas of research has been its potential as a fluorescent probe for imaging biological systems. This compound has been shown to have excellent photophysical properties, making it a promising candidate for use in fluorescence microscopy and other imaging techniques.
Propriétés
IUPAC Name |
5-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-11(2)16-18-17(24-19-16)13-6-7-14(15(9-13)21(22)23)20-8-4-5-12(3)10-20/h6-7,9,11-12H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBCBOXFRPXSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-{2-nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)


